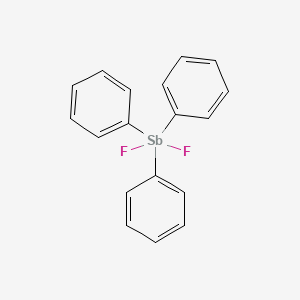
Antimony, difluorotriphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony, difluorotriphenyl- is an organometallic compound with the molecular formula C18H15F2Sb It is a derivative of antimony, where the antimony atom is bonded to two fluorine atoms and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antimony, difluorotriphenyl- typically involves the reaction of triphenylantimony with a fluorinating agent. One common method is the reaction of triphenylantimony with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of antimony, difluorotriphenyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Antimony, difluorotriphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds, such as antimony pentafluoride.
Reduction: Lower oxidation state antimony compounds, such as triphenylantimony.
Substitution: Compounds with different halogen or functional group substitutions.
Aplicaciones Científicas De Investigación
Antimony, difluorotriphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.
Mecanismo De Acción
The mechanism of action of antimony, difluorotriphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing their activity. It may also interact with biological molecules through non-covalent interactions, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylantimony: Similar structure but lacks fluorine atoms.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of phenyl groups.
Antimony pentafluoride: Higher oxidation state and contains five fluorine atoms.
Uniqueness
Antimony, difluorotriphenyl- is unique due to the presence of both phenyl groups and fluorine atoms, which confer distinct chemical properties
Propiedades
Número CAS |
373-84-2 |
|---|---|
Fórmula molecular |
C18H15F2Sb |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
difluoro(triphenyl)-λ5-stibane |
InChI |
InChI=1S/3C6H5.2FH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
RYEXSDMSNGJYSX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


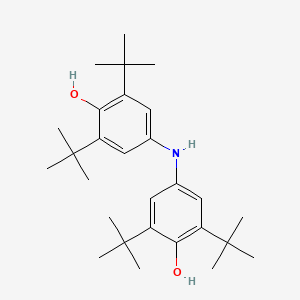
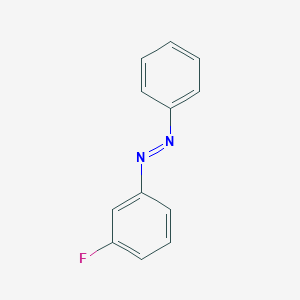


![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
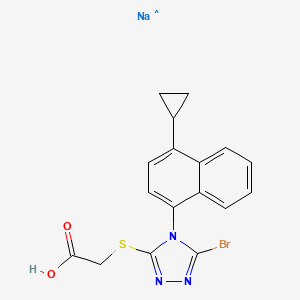
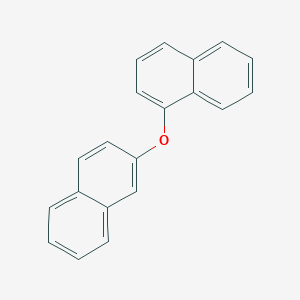
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
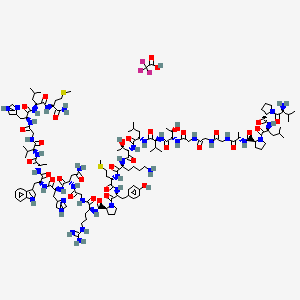
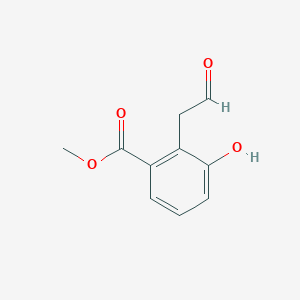
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
